molecular formula C11H12Br2O2 B6294370 Propan-2-yl 3,4-dibromo-5-methylbenzoate CAS No. 2364584-60-9

Propan-2-yl 3,4-dibromo-5-methylbenzoate

Cat. No.: B6294370
CAS No.: 2364584-60-9
M. Wt: 336.02 g/mol
InChI Key: NBKYZVZTMRCASR-UHFFFAOYSA-N
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Description

Propan-2-yl 3,4-dibromo-5-methylbenzoate is a chemical compound with the molecular formula C11H12Br2O2 and a molecular weight of 336.02 . Its IUPAC name is isopropyl 3,4-dibromo-5-methylbenzoate . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Neurogenesis Enhancement

One application of compounds structurally similar to Propan-2-yl 3,4-dibromo-5-methylbenzoate is in the enhancement of neurogenesis. For instance, derivatives of P7C3, a compound related in structural complexity, have shown potential in increasing neurogenesis in rat neural stem cells (NSCs) without inducing astrocytogenesis during NSC differentiation. This suggests that such compounds could play a role in promoting the formation of new neurons, which is crucial for brain repair and regeneration processes (Shin et al., 2015).

Antiviral and Anticancer Activities

Furthermore, carbazole derivatives, sharing a similar level of molecular complexity, have demonstrated multipotent properties, including strong anti-prion, anti-colon cancer, and anti-influenza virus activities. These findings indicate a broad spectrum of potential therapeutic applications for compounds with complex structures like this compound, suggesting their use in targeting multiple diseases without significant toxicity (Yamashita et al., 2020).

Molecular Aggregation Studies

Another area of research application is in the study of molecular aggregation, where compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have been investigated. These studies shed light on how structural variations in compounds influence their aggregation behavior in different solvents, which is critical for understanding their physical properties and interactions at the molecular level (Matwijczuk et al., 2016).

Synthetic Methodologies

Research has also delved into the synthesis of complex molecules, where novel approaches have been developed for creating alkyl 4,5-dibromo-2-methylbenzoate derivatives. These synthetic strategies are crucial for the development of new pharmaceuticals and materials, showcasing the diverse applications of compounds with intricate structures (Gauna et al., 2008).

Safety and Hazards

The safety information for Propan-2-yl 3,4-dibromo-5-methylbenzoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Properties

IUPAC Name

propan-2-yl 3,4-dibromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKYZVZTMRCASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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